

# Characterization of 1,6-Naphthyridin-2-amine: A Comparative NMR Analysis

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## Compound of Interest

Compound Name: 1,6-Naphthyridin-2-amine

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This guide provides a detailed characterization of **1,6-Naphthyridin-2-amine** using proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) Nuclear Magnetic Resonance (NMR) spectroscopy. The spectral data is presented in comparison with structurally related heterocyclic amines, offering researchers, scientists, and drug development professionals a valuable resource for structural elucidation and comparative analysis.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data Comparison

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **1,6-Naphthyridin-2-amine** and selected alternative heterocyclic amines. All data was recorded in deuterated chloroform ( $\text{CDCl}_3$ ) unless otherwise specified.

Table 1:  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Compound	H-3	H-4	H-5	H-7	H-8	-NH <sub>2</sub>	Other Protons
1,6-Naphthyridin-2-amine[1]	6.95 (d, J = 8 Hz)	7.17 (d, J = 7.5 Hz)	7.26-7.38 (m)	7.26-7.38 (m)	8.08 (d, J = 7.5 Hz)	4.99 (br s)	8.77 (d, J = 4 Hz, H-5 or H-7)
2-Aminopyridine	6.59 (d, J = 8.4 Hz)	7.39 (t, J = 7.8 Hz)	6.72 (t, J = 6.0 Hz)	-	-	4.46 (br s)	8.05 (d, J = 4.8 Hz, H-6)
2-Aminoquinoline	6.75 (d, J = 8.8 Hz)	7.64 (d, J = 8.8 Hz)	7.42 (t, J = 7.6 Hz)	7.69 (d, J = 8.4 Hz)	7.24 (t, J = 7.6 Hz)	4.85 (br s)	7.53 (d, J=8.4 Hz, H-8)

Table 2: <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>)

Compound	C-2	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a
1,6-Naphthyridin-2-amine[1]	158.5 (assumed)	110.1	138.5	121.4	127.5	147.5	116.1	136.1	144.0
2-Aminopyridine	158.3	108.7	137.9	-	113.9	148.4	-	-	-
2-Aminoquinoline	156.9	109.1	137.6	121.7	125.8	129.2	122.3	127.8	148.1

## Experimental Protocols

### General NMR Spectroscopy Protocol

#### Sample Preparation:

- Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- The solution was transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) was used as an internal standard ( $\delta = 0.00$  ppm).

#### Instrumentation and Data Acquisition:

- Spectrometer: Bruker Avance III HD 400 MHz spectrometer.

- $^1\text{H}$  NMR:

- Frequency: 400 MHz
- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 8223.685 Hz

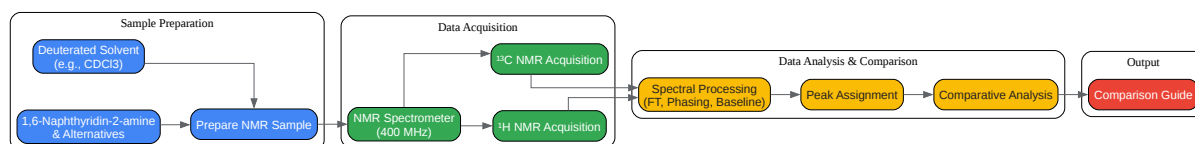
- $^{13}\text{C}$  NMR:

- Frequency: 100 MHz
- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 24038.461 Hz

Data Processing: All spectra were processed using standard Fourier transformation, phase correction, and baseline correction routines. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Experimental Workflow

The following diagram illustrates the general workflow for the characterization of **1,6-Naphthyridin-2-amine** and its comparison with alternative compounds using NMR spectroscopy.



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### NMR Characterization Workflow

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## References

- 1. benchchem.com [benchchem.com]
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